molecular formula C4H5O4- B8765095 Ethanedioic acid, monoethyl ester

Ethanedioic acid, monoethyl ester

Cat. No.: B8765095
M. Wt: 117.08 g/mol
InChI Key: JRMAQQQTXDJDNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethanedioic Acid, Monoethyl Eester

Chemical Identity and Nomenclature

Ethanedioic acid, monoethyl ester (CAS No. 95-92-1) is an organic compound with the molecular formula C₄H₆O₄ , derived from the partial esterification of oxalic acid (C₂H₂O₄) with ethanol. Its IUPAC name is ethyl hydrogen oxalate , reflecting its structure as a monoester with one carboxylic acid group and one ethyl ester group. The compound is also known by synonyms such as monoethyl oxalate and ethyl oxalate . Key identifiers include:

Property Value
Molecular Formula C₄H₆O₄
EC Number 624-672-5
SMILES Notation CCOC(=O)C(=O)O
InChIKey JRMAQQQTXDJDNC-UHFFFAOYSA-M

The compound’s structure consists of a central oxalate backbone (OOC–COO) with one oxygen atom bonded to an ethyl group (–CH₂CH₃) and the other remaining as a free carboxylic acid (–COOH).

Historical Context and Discovery

The synthesis of oxalate esters dates to the 19th century, with early work by chemists such as Richard Anschütz, who pioneered methods for esterifying oxalic acid. Monoethyl oxalate emerged as a critical intermediate in the development of diethyl oxalate, a solvent widely used in the plastics industry. Modern synthesis protocols involve the reaction of anhydrous oxalic acid with ethanol in the presence of catalysts like sulfuric acid or toluene, followed by azeotropic distillation to remove water. For example, a 2022 study demonstrated that heating oxalic acid and ethanol at 68–70°C in benzene yields monoethyl oxalate with a purity of 78% after purification.

Structural Characteristics and Isomerism

Monoethyl oxalate exhibits a planar geometry due to the sp² hybridization of the carbonyl carbons. X-ray crystallography studies of related oxalate salts, such as ethylammonium hydrogen oxalate, reveal strong hydrogen-bonding networks between the carboxylic acid group and adjacent molecules. These interactions stabilize the crystal lattice and influence the compound’s solubility and reactivity.

Isomerism

While monoethyl oxalate itself does not exhibit geometric or optical isomerism, positional isomerism is theoretically possible if esterification occurs at either of the two carboxyl groups of oxalic acid. However, in practice, the symmetric nature of oxalic acid ensures that both carboxyl groups are chemically equivalent, resulting in a single product.

Properties

Molecular Formula

C4H5O4-

Molecular Weight

117.08 g/mol

IUPAC Name

2-ethoxy-2-oxoacetate

InChI

InChI=1S/C4H6O4/c1-2-8-4(7)3(5)6/h2H2,1H3,(H,5,6)/p-1

InChI Key

JRMAQQQTXDJDNC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Biodiesel Optimization: Monoethyl oxalate enhances transesterification efficiency by reducing catalyst requirements (2% addition increases ester yield to >96.5%) .
  • Phytochemical Studies: Dimethyl oxalate is identified as a minor constituent in plant metabolomics, suggesting roles in secondary metabolism .
  • Bio-Oil Upgrading: Diethyl oxalate in pyrolysis bio-oil is converted to higher-value esters (e.g., hexanoic acid methyl ester) via catalytic processes .

Preparation Methods

Reaction Mechanism and Conditions

Diethyl oxalate undergoes hydrolysis in the presence of a stoichiometric base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release one ethoxy group. Optimal conditions include:

  • Temperature : 0–4°C to minimize overhydrolysis to oxalic acid.

  • Solvent System : A mixture of acetonitrile (CH₃CN) and chilled water (3–4°C) to enhance solubility and reaction control.

  • Base Equivalents : 1.0–1.2 equivalents of NaOH to ensure complete monohydrolysis without diacid formation.

Post-reaction, the mixture is acidified to pH 0.5–0.7 using hydrochloric acid (HCl), precipitating the monoester. Extraction with ethyl acetate followed by distillation under reduced pressure (2.5 mmHg) yields monoethyl oxalate as a colorless oil with a boiling point of 84–86°C.

Spectroscopic Characterization

Key spectroscopic data confirm the structure and purity of the product:

  • ¹H NMR (500 MHz, CDCl₃) : δ 10.64 (s, 1H, -COOH), 4.36 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, -CH₃).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 159.3 (C=O), 158.1 (C=O), 64.2 (-OCH₂CH₃), 13.8 (-CH₃).

  • IR (neat) : 3241 cm⁻¹ (-COOH stretch), 1732 cm⁻¹ (C=O ester), 1178 cm⁻¹ (C-O ester).

Preparation Through Hydrazide Intermediate

An alternative route involves the synthesis of ethyl oxalate hydrazide as a precursor, which is subsequently hydrolyzed to the monoester. This method is particularly valuable in pharmaceutical applications where hydrazide derivatives serve as intermediates for active agents.

Synthetic Procedure

Under nitrogen protection, diethyl oxalate (2.05 mol) is dissolved in ethanol and cooled to -25°C. Hydrazine hydrate (1.96 mol) in ethanol is added dropwise, and the reaction is stirred at 0–5°C overnight. Filtration and concentration under reduced pressure yield ethyl oxalate hydrazide, which is hydrolyzed to monoethyl oxalate under acidic conditions.

Critical Parameters:

  • Temperature Control : Maintaining subzero temperatures prevents side reactions.

  • Solvent Purity : Anhydrous ethanol ensures high hydrazide yield (94%).

Large-Scale Production Considerations

Industrial synthesis requires modifications to laboratory protocols to address scalability, cost, and environmental impact. The monohydrolysis method has been successfully scaled to produce multi-kilogram quantities of monoethyl oxalate.

Optimized Conditions for Scale-Up

  • Base Selection : KOH offers faster reaction kinetics compared to NaOH, reducing processing time.

  • Co-Solvents : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) improves reagent miscibility and reaction homogeneity.

  • Purification : Distillation replaces column chromatography, enhancing throughput and reducing waste.

Environmental and Economic Benefits

  • Waste Minimization : The process generates only water and NaCl as by-products, aligning with green chemistry principles.

  • Cost Efficiency : Bulk purchasing of diethyl oxalate and NaOH lowers raw material expenses.

Comparative Analysis of Preparation Methods

Parameter Monohydrolysis Hydrazide Route
Yield85–90%94%
Reaction Time30–50 min12–18 h
Purification MethodDistillationFiltration, Concentration
ScalabilityHighModerate
Environmental ImpactLowModerate (uses hydrazine)

The monohydrolysis method is favored for industrial applications due to its rapid kinetics and scalability, whereas the hydrazide route excels in laboratory settings requiring high-purity intermediates.

Physicochemical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards:

Stability Studies

Monoethyl oxalate remains stable under inert gas storage at -20°C for over 12 months. Degradation products include oxalic acid and ethanol, detectable via GC-MS.

Industrial Applications and Challenges

Pharmaceutical Intermediate

Monoethyl oxalate is a precursor to anticoagulants and antineoplastic agents. Its ester group facilitates prodrug synthesis, enhancing bioavailability.

Challenges in Manufacturing

  • Moisture Sensitivity : Requires anhydrous conditions during synthesis and storage.

  • By-Product Management : Diacid formation must be minimized to avoid purification bottlenecks .

Q & A

Q. What are the standard synthetic routes for ethanedioic acid, monoethyl ester, and how do reaction conditions influence yield and purity?

this compound (CAS 617-37-8) is typically synthesized via esterification of oxalic acid with ethanol under acidic catalysis. Key variables include temperature control (60–80°C), molar ratios (oxalic acid:ethanol ~1:1.2), and reaction time (4–6 hours). Impurities such as diethyl oxalate may form if excess ethanol is used. Purification via fractional distillation or recrystallization is critical, with purity levels often reaching 95% as noted in commercial standards . Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (e.g., singlet for ester carbonyl at δ 165–170 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

PropertyValueMethod/Reference
Molecular formulaC₄H₆O₄High-resolution MS
Molecular weight118.088 g/molCalculated
Boiling point~200°C (decomposes)Differential scanning calorimetry (DSC)
SolubilityMiscible in polar solvents (e.g., ethanol, acetone)Solubility tests
Advanced Analysis : Use FTIR to identify functional groups (e.g., C=O stretch at 1740 cm⁻¹) and X-ray crystallography for solid-state structure elucidation .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed C–H activation reactions?

The ester serves as a ligand or directing group in Pd-catalyzed oxidative cyclization reactions. For example, arylphosphonic acid monoethyl esters undergo cyclization to form dibenzooxaphosphorin oxides with yields up to 70% under aerobic conditions . Steric and electronic effects of substituents (e.g., methoxy groups) influence regioselectivity and efficiency. Methodological Tip : Optimize ligand-to-metal ratios (1:1 to 2:1) and reaction time (12–24 hours) to balance yield and selectivity .

Q. How can researchers address contradictions in experimental data related to ester purity and reaction yields?

Discrepancies often arise from:

  • Purity variations : Commercial samples may have 95% purity due to residual solvents , affecting reproducibility.
  • Reaction conditions : Yield differences (e.g., 65% vs. 70% in Pd-catalyzed reactions) stem from oxygen sensitivity or trace moisture .
    Resolution Strategy :
  • Pre-purify starting materials via column chromatography.
  • Conduct control experiments under inert atmospheres (N₂/Ar) to isolate variables.

Q. What ethical and methodological considerations apply to experimental designs involving this compound?

  • Ethical Compliance : Adhere to waste disposal regulations for organic esters (e.g., neutralization before disposal) .
  • Statistical Rigor : Collaborate with statisticians to design replicates (n ≥ 3) and apply ANOVA for yield comparisons .

Q. How is this compound utilized in polymer and material science research?

The ester’s bifunctional reactivity (acidic α-hydrogen and ester group) enables its use as a monomer in polycondensation reactions. For example, copolymerization with methoxyethane yields polymers with tunable thermal stability . Methodological Tip : Use gel permeation chromatography (GPC) to determine polymer molecular weight distributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.